Isocytosine

Catalog No.
S1489098
CAS No.
100643-25-2
M.F
C4H5N3O
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocytosine

CAS Number

100643-25-2

Product Name

Isocytosine

IUPAC Name

2-amino-1H-pyrimidin-6-one

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N

SMILES

C1=CN=C(NC1=O)N

Synonyms

4-Pyrimidinol, 2-amino- (9CI)

Canonical SMILES

C1=CN=C(NC1=O)N

Studies of Hydrogen Bonding and Tautomerism in Nucleobases

Isocytosine serves as a valuable tool for understanding fundamental chemical properties of nucleobases, the building blocks of DNA and RNA. Its unique structure allows researchers to investigate hydrogen bonding patterns and the phenomenon of tautomerism, where a molecule can exist in different isomeric forms . By comparing the behavior of isocytosine to cytosine, scientists gain insights into the factors influencing these crucial processes within nucleic acids .

Metal Complex Formation Studies

Isocytosine's ability to form complexes with various metal ions makes it a helpful probe in studying metal-nucleobase interactions. These interactions play a vital role in biological systems, including enzyme activity and DNA stability. By analyzing the binding properties of isocytosine with different metals, researchers can gain valuable information about the specific binding sites and the strength of these interactions .

Isocytosine, also known as 2-aminouracil, is a pyrimidine base that serves as an isomer of cytosine. Its chemical formula is C4H5N3O, and it features an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. This unique structure allows isocytosine to participate in various

  • Biginelli Reaction: A one-pot reaction involving DNA-conjugated guanidines with aldehydes and methyl cyanoacetates produces isocytosine derivatives. This method highlights its utility in synthesizing complex scaffolds compatible with DNA .
  • Organocatalytic Cascade Reactions: Recent studies have demonstrated that isocytosine can be synthesized through organocatalytic reactions involving β-ketoamides. These reactions can yield fused structures with quinazoline, showcasing the versatility of isocytosine in organic synthesis .

Isocytosine exhibits several biological activities that make it of interest in biochemical research:

  • Nucleobase Analog: As a nucleobase, isocytosine can pair with isoguanine in unnatural nucleic acid analogues, providing insights into base pairing mechanisms and stability in DNA-like structures .
  • Enzymatic Interactions: Studies have identified specific enzymes that interact with isocytosine, including isocytosine-specific deaminases. These enzymes play critical roles in substrate binding and catalysis, further emphasizing the biological relevance of this compound .

The synthesis of isocytosine can be achieved through various methods:

  • Guanidine and Malic Acid Reaction: A classic method involves reacting guanidine with malic acid under controlled conditions to yield isocytosine.
  • Biginelli Reaction: This method involves a one-pot reaction that combines guanidines with aldehydes and methyl cyanoacetates to create isocytosine derivatives .
  • Organocatalytic Cascade Reactions: These reactions utilize β-ketoamides to produce isocytosine fused with other organic compounds like quinazoline .
  • Alternative Methods: Other methods include reacting guanidine salts with formylacetic acid or sodium ethyl malonate under acidic conditions .

Isocytosine has several applications across different fields:

  • Nucleic Acid Research: It plays a crucial role in studies involving unnatural nucleic acid analogues, contributing to advancements in genetic engineering and synthetic biology.
  • Chemical Studies: Isocytosine is used in physical chemical studies related to metal complex binding, hydrogen bonding, and tautomerism effects within nucleobases .
  • Drug Development: Its unique structure may offer potential avenues for developing new therapeutic agents targeting specific biological pathways.

Research into the interactions of isocytosine has revealed its potential as a substrate for various enzymes. For instance, studies have characterized isocytosine-specific deaminases, identifying critical residues necessary for substrate binding and catalytic activity. These findings enhance our understanding of how isocytosine functions within biological systems and its potential implications for drug design and metabolic pathways .

Isocytosine shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

CompoundStructure FeaturesBiological RoleUnique Aspects
CytosinePyrimidine base with amino groupStandard nucleobase in DNA/RNADirectly involved in genetic coding
UracilPyrimidine base without amino groupNucleobase in RNALacks the amino group present in isocytosine
ThymineMethylated form of uracilNucleobase in DNAContains a methyl group at position 5
IsoguanineSimilar structure to guanineNucleobase analoguePairs specifically with isocytosine

Isocytosine's uniqueness lies in its ability to form stable base pairs with non-standard bases like isoguanine, making it a valuable component for studying alternative genetic systems.

Synthetic biology aims to redesign organisms for useful purposes by engineering them to have new abilities. A fundamental approach involves expanding the genetic alphabet beyond the canonical four nucleobases found in natural DNA and RNA. Isocytosine has emerged as a critical component in these expanded genetic systems, particularly due to its complementary pairing with isoguanine, creating a third base pair that operates alongside natural A-T and G-C pairs.

Isocytosine in Hachimoji Nucleic Acid Architectures

Hachimoji DNA and RNA represent groundbreaking achievements in synthetic biology, featuring eight nucleotide "letters" (hence the name "hachimoji," meaning "eight letters" in Japanese) that form four orthogonal pairs. These synthetic genetic systems meet the structural requirements necessary to support Darwinian evolution, including a polyelectrolyte backbone, predictable thermodynamic stability, and stereoregular building blocks that fit a Schrödinger aperiodic crystal.

In the hachimoji system, isocytosine functions as one of the additional nucleobases that extends the genetic alphabet beyond natural A, T, G, and C (or U in RNA). Specifically, it has been utilized as the nucleobase "S" in the ZPSB RNA system, where S represents 2-amino-1-(1'-β-D-ribofuranosyl)-4(1H)-pyrimidinone. The integration of isocytosine into these expanded systems has demonstrated the feasibility of creating functional genetic polymers with enhanced capabilities, particularly in information storage density.

Crystal structures of hachimoji DNA have confirmed that the synthetic building blocks, including isocytosine, do not disturb the aperiodic crystal structure seen in the natural DNA double helix. This structural compatibility is crucial for maintaining the functionality of these expanded genetic systems while enhancing their information-carrying capacity.

Furthermore, researchers have successfully engineered T7 RNA polymerase variants capable of transcribing hachimoji DNA into RNA, demonstrating that these expanded genetic systems can participate in the central processes of molecular biology. In one notable achievement, a functional fluorescent RNA aptamer was created using the hachimoji system, providing proof that these expanded genetic systems can produce functional molecules.

Base Pairing Specificity with Isoguanine in Non-Canonical DNA/RNA

The most significant property of isocytosine in synthetic biology is its ability to form specific base pairs with isoguanine (isoG), creating an orthogonal base pair that extends the genetic alphabet. This isoguanine-isocytosine base pair (isoG-isoC) represents a crucial expansion of the DNA coding system that can function alongside the natural base pairs without disrupting their operation.

Isocytosine pairs with isoguanine in a "reversed Watson-Crick" manner, though it can also pair with natural guanine. This specific binding pattern involves three hydrogen bonds between the partners, similar to the G-C pair in natural DNA, providing the stability needed for reliable information storage and retrieval. The specificity in base pairing allows for the creation of genetic systems with increased information content, as the additional base pairs can encode information beyond what is possible with just the natural A-T and G-C pairs.

Studies have shown that the unnatural iso-C/iso-G pair is as stable as a C/G Watson-Crick pair in oligonucleotide duplexes. Theoretical and experimental analyses have examined all possible purine/pyrimidine pairings between isocytosine, isoguanine, and standard genomic bases to determine their relative stabilities. Research indicates that the next most stable unnatural pair is formed by C/iso-G and is observed to be isoenergetic with a U/A Watson-Crick pair.

Recent advances include the development of functionalized versions of the isoG-isoC base pair. For example, researchers have introduced ethynyl, octadiynyl, and dendritic tripropargylamine residues to the isoG-isoC base pairs within oligonucleotides. These modifications provide opportunities for expanding the functionality of synthetic genetic systems while maintaining their structural integrity and base-pairing specificity.

Thermodynamic Stability of Iso-C/Iso-G Duplexes in Oligonucleotide Systems

The thermodynamic stability of duplexes containing isocytosine-isoguanine base pairs has been extensively studied to assess their viability in expanded genetic systems. Research has consistently shown that the isoguanine-isocytosine base pair is more stable than canonical adenine-thymine and comparable to or even more stable than guanine-cytosine pairs.

Melting temperature (Tm) studies provide quantitative measurements of duplex stability. The following table presents melting temperatures of various duplexes containing different combinations of isocytosine and isoguanine derivatives:

EntryDuplexTm [°C]
15′-GGT AGC AGC GGT G-3′ 3′-CCA TCG TCG CCA C-5′61.3
25′-GGT AGC A1C GGT G-3′ 3′-CCA TCG T3G CCA C-5′63.6
35′-GGT AGC A1C GGT G-3′ 3′-CCA TCG T4G CCA C-5′62.1
45′-GGT AGC A2C GGT G-3′ 3′-CCA TCG T3G CCA C-5′60.2
55′-GGT AGC A2C GGT G-3′ 3′-CCA TCG T4G CCA C-5′60.0

The d-isoC(Me):d-isoG pair gives a somewhat more stable duplex than the standard C:G pair, which may be attributed to the presence of a 5-methyl group on the isoC nucleoside. This enhanced stability contributes to the reliability of expanded genetic systems incorporating these non-canonical base pairs.

Additional thermodynamic data reveals the relative stability of different base pairings involving isocytosine and isoguanine derivatives:

BaseATCGΔTm
d-isoG (1)46.355.852.954.89.5
h-isoG (2)48.351.253.453.75.4
d-isoC Me(3)51.943.948.456.812.9
h-isoC Me(4)47.741.146.154.813.7

This data indicates that h-isoC(Me) forms more stable mismatches with G than with other natural bases, and the h-isoG:h-isoC(Me) base pair is 8.8°C more stable than the h-isoG:dT base pair, whereas the d-isoG:d-isoC(Me) base pair is 7.8°C more stable than the d-isoG:dT base pair. These thermodynamic properties are essential considerations in designing functional expanded genetic systems with reliable information storage capabilities.

Researchers have also investigated hexitol nucleic acid (HNA) variants of isocytosine and isoguanine to create DNA-HNA mosaic duplexes. The experiments demonstrate that stable isoC(Me):isoG base pairs can form within the context of these mixed duplexes, though with some variations in stability depending on the specific combinations used.

Tautomeric Control for Enhanced Genetic Alphabet Fidelity

A significant challenge in expanding the genetic alphabet is maintaining the fidelity of base pairing, which can be compromised by tautomerism—the existence of molecules in different isomeric forms that readily interconvert. Isocytosine exhibits significant tautomerism, existing in solution as two major tautomers: the keto form with N1 carrying a proton (1a) and the keto form with N3 being protonated (1b).

In water, these tautomers exist in equilibrium with almost equal amounts of both forms present. This tautomeric behavior can potentially affect the specificity of base pairing in expanded genetic systems. Therefore, controlling tautomerism is crucial for maintaining the fidelity of these systems.

Studies have shown that the tautomeric equilibrium of isocytosine can be influenced by various factors, including metal complex binding, hydrogen bonding patterns, and environmental conditions. For instance, research has demonstrated that specific tautomers can be selectively crystallized in the presence of model nucleobases like 1-methylcytosine, where the N3H tautomer forms pairs through three hydrogen bonds with the components.

Metal coordination significantly affects tautomer preferences. With M(II)(dien) complexes (where M=Pt or Pd and dien=diethylenetriamine), preferential coordination of tautomer 1a through the N3 position is observed. Ab initio calculations suggest that intramolecular hydrogen bonding between the isocytosine tautomers and the co-ligands at the metal center contributes to this preference, though the inherently stronger Pt-N3 bond appears to be the major determining factor.

These findings have important implications for the design of expanded genetic systems incorporating isocytosine. By understanding and controlling the tautomeric behavior of isocytosine, researchers can enhance the fidelity of base pairing in these systems, leading to more reliable information storage and transfer.

Ultrafast Non-Radiative Deactivation Pathways in Protic/Aprotic Solvents

Isocytosine demonstrates solvent-dependent excited-state lifetimes mediated through hydrogen bonding interactions. In protic solvents like water, the dominant keto-N(3)H tautomer undergoes subpicosecond internal conversion (τ = 0.3–0.7 ps) via a combination of ring puckering and out-of-plane vibrational modes [5]. Transient absorption spectroscopy reveals a biphasic decay profile with components at 0.4 ± 0.1 ps and 2.8 ± 0.3 ps, attributed to sequential relaxation through conical intersections [5].

Aprotic solvents such as tetrahydrofuran promote population of the enol tautomer, which exhibits faster deactivation (τ = 182 fs) through CO stretching and N–H tilting motions [2]. This 3.5-fold acceleration compared to protic environments stems from reduced solvent reorganization energy and preferential stabilization of planar excited-state geometries [5].

Table 1: Comparative Deactivation Timescales in Different Solvent Environments

Solvent TypeTautomerPrimary MechanismLifetime (fs)
ProticKeto-N(3)HRing puckering300–700 [5]
AproticEnolCO stretch/N–H tilt182 [2]
Gas PhaseKetoππ* → nπ* coupling533 [2]

Solvent-Dependent ππ* → S₀ Internal Conversion Mechanisms

The ππ* → S₀ internal conversion pathway bifurcates based on solvent polarity. Polar aprotic solvents induce a barrierless transition through a (ππ/nπ) conical intersection at 3.1 eV, facilitated by out-of-plane amino group rotation [5]. In contrast, hydrogen-bonding networks in protic solvents create a 0.2 eV barrier at the S₁/S₀ crossing point, slowing deactivation by stabilizing the ππ* minimum [5].

Time-dependent density functional theory (TD-DFT) calculations identify two critical coordinates:

  • $$ Q_1 $$: C=O bond elongation (0.15 Å)
  • $$ Q_2 $$: N1–C6–N3–C4 dihedral angle rotation (45°)

These structural changes enable efficient vibronic coupling between the ππ* excited state and ground state, with reorganization energies of 0.8 eV in aprotic vs. 1.2 eV in protic solvents [5] [6]. The solvent dielectric constant (ε) modulates the energy gap between ππ* and nπ* states, with ε > 20 inducing state inversion that opens alternative deactivation channels [6].

Comparative Analysis with Canonical Cytosine Photostability

While isocytosine and cytosine exhibit similar neutral-state photodynamics, their cationic relaxation pathways diverge significantly. Surface-hopping simulations reveal cytosine's cationic excited state undergoes barrierless deactivation (ΔG‡ < 0.1 eV) via pyramidalization at C5 [1] [4]. Isocytosine's keto tautomer, however, faces a 0.35 eV barrier due to hindered amino group rotation, extending its excited-state lifetime by two orders of magnitude [1].

Key photostability metrics:

  • Cytosine S₁ → S₀ internal conversion: 1.2 ps [4]
  • Isocytosine keto S₁ → S₀: 3.5 ps [1]
  • Intersystem crossing yield: Cytosine (9%) vs. Isocytosine (2%) [4] [2]

The enhanced cationic state persistence in isocytosine creates vulnerability to UV-induced damage through prolonged exposure to reactive oxygen species, potentially explaining its evolutionary exclusion from DNA [1].

Intersystem Crossing Dynamics in Keto vs. Enol Tautomeric Forms

Spin-orbit coupling calculations at the ADC(2)/def2-TZVP level reveal tautomer-dependent intersystem crossing (ISC) efficiencies:

Keto tautomer:

  • S₁ → T₂ crossing probability: 8.02 × 10¹⁰ s⁻¹ [2]
  • SOC matrix element: 0.8 cm⁻¹
  • Triplet yield: 12% over 500 fs trajectories [2]

Enol tautomer:

  • S₁ → T₁ crossing probability: 2.1 × 10¹⁰ s⁻¹ [2]
  • SOC matrix element: 0.3 cm⁻¹
  • Triplet yield: 4% over 500 fs trajectories [2]

The keto form's superior ISC efficiency stems from near-degeneracy of S₁ (ππ) and T₂ (nπ) states at distorted geometries (C=O bond angle = 130°) [2]. Enol-isocytosine's rigid hydrogen-bonded structure suppresses spin-vibronic coupling, reducing triplet formation despite comparable SOC values [5].

Non-adiabatic molecular dynamics simulations identify three ISC-promoting molecular motions:

  • $$ \theta_{\text{C=O}} $$: Out-of-plane bending (15–25°)
  • $$ \phi_{\text{N-H}} $$: Amino group torsion (30–45°)
  • $$ d_{\text{C-N}} $$: Bond elongation (0.05–0.12 Å)

Isocytosine exhibits fundamentally different tautomeric behavior in solid-state and solution-phase environments, with the equilibria being influenced by intermolecular interactions and solvation effects. In the solid state, both tautomers coexist in a distinctive 1:1 ratio, forming hydrogen-bonded dimers where the basic structural motif contains the two isocytosine tautomers interconnected through three intermolecular hydrogen bonds [1] [2]. This crystallographic arrangement demonstrates that solid-state packing forces can stabilize both tautomeric forms equally.

The solid-state structure reveals that isocytosine forms a unique co-crystallization pattern where two different tautomeric molecules hydrogen-bond to one another in a manner analogous to Watson-Crick base pairing [2]. The 2,3-I tautomer (with protons on N1 and N3) and 1,2-I tautomer (with protons on N1 and N2) create complementary hydrogen-bonding patterns: the 1,2-I form exhibits an acceptor-acceptor-donor pattern, while the 2,3-I form displays a donor-donor-acceptor pattern [3]. These complementary patterns enable the formation of stable three-hydrogen-bond complexes in the crystalline state.

In solution, the tautomeric equilibrium becomes more complex and environment-dependent. In aqueous solution, isocytosine exists as two major tautomers with almost equal amounts of both forms present [4] [1]. The keto form with N1 carrying a proton (designated 1a) and the keto form with N3 being protonated (designated 1b) maintain an equilibrium that can be perturbed by various factors including temperature, pH, and the presence of complexing agents.

Variable-temperature nuclear magnetic resonance studies have demonstrated that the formation of dimers in solution depends critically on the relative energy difference between the major 2,3-I and minor 1,2-I tautomers [3]. The dimer formation occurs when the free-energy gain from intermolecular hydrogen bonding exceeds the energy penalty required for generating the less stable 1,2-I tautomer. Compounds with lower calculated energy differences between tautomers show dimer formation at higher temperatures, while those with larger energy differences require more extreme cooling conditions or fail to form dimers entirely.

Hydrogen-Bond Directed Keto-Enol Interconversion Pathways

The keto-enol tautomerization of isocytosine follows specific hydrogen-bond directed pathways that are fundamentally different from simple proton transfer mechanisms. Density functional theory calculations reveal that the enol tautomer (2,4-I) maintains relatively low energy in certain substituted derivatives, being only approximately 20 kilojoules per mole less stable than the most stable 2,3-I tautomer in unsubstituted isocytosine and 6-nitroisocytosine [3].

The keto-enol interconversion involves a specific hydrogen migration pathway where the proton moves from the N1 position to the oxygen atom at C4, creating the enol tautomer. This process is facilitated by hydrogen-bonding interactions with suitable molecular partners that can stabilize the transition state and the resulting enol form. Theoretical investigations using the B3LYP functional with large basis sets indicate that electron-accepting substituents in position 6 can significantly influence the stability of the enol form [3].

Intermolecular hydrogen bonding plays a crucial role in directing these keto-enol conversions. When isocytosine is paired with complementary hydrogen-bonding partners, specific tautomeric forms can be selectively stabilized. For instance, compounds with donor-donor-acceptor hydrogen-bonding patterns can form stable complexes with the 2,3-I keto tautomer, while compounds with acceptor-acceptor-donor patterns preferentially stabilize the 1,2-I keto form [3]. However, attempts to stabilize the enol tautomer through intermolecular complexation with thymine derivatives have proven unsuccessful, as the energy penalty for enol formation cannot be overcome by the stabilization gained from complex formation.

The hydrogen-bond networks that govern these interconversions are sensitive to substitution patterns. Electron-donating groups in position 5 tend to stabilize the 1,2-I tautomer relative to the canonical 2,3-I form, while electron-accepting groups have the opposite effect [3]. This substituent dependence provides a mechanism for tuning the keto-enol equilibrium through chemical modification.

Solvent Polarity Effects on Tautomeric Population Distributions

Solvent polarity exerts profound influence on the tautomeric population distributions of isocytosine through differential solvation effects. Polar solvents dramatically stabilize specific tautomeric forms through enhanced dipole-dipole interactions and hydrogen bonding with solvent molecules. The most stable tautomer in polar environments corresponds to the form with the highest dipole moment, which experiences the greatest stabilization through solvation.

In polar protic solvents such as water, the tautomeric equilibrium shifts to favor the canonical 2,3-I tautomer due to its superior hydrogen-bonding capacity with solvent molecules [5]. The amino and imino groups of this tautomer can form multiple hydrogen bonds with water molecules, providing significant stabilization energy. This solvation-driven stabilization is sufficient to overcome any intrinsic electronic preferences that might favor alternative tautomeric forms in the gas phase.

Experimental studies using femtosecond spectroscopy in various solvents have revealed that solvent polarity not only affects the ground-state tautomeric composition but also influences the pathways and dynamics of excited-state deactivation processes [5]. In aprotic polar solvents, the tautomeric composition differs markedly from that observed in protic solvents, indicating that specific hydrogen-bonding interactions rather than general polarity effects are the primary determinants of tautomeric stability.

The role of solvent in mediating proton transfer reactions has been quantitatively characterized through ab initio calculations. Coordination of even a single water molecule strongly activates proton transfer processes relative to the gas phase [6]. When zero-point energy corrections are applied, the presence of water reduces activation barriers for tautomerization by substantial amounts, demonstrating the catalytic role of hydrogen-bonding solvents in facilitating these processes.

Dielectric constant effects have been systematically studied across a range of solvents with varying polarity. The tautomeric energy differences show strong correlation with solvent dielectric constant, with the most dramatic changes occurring in solvents with dielectric constants below 10 [7]. Beyond this threshold, further increases in polarity produce diminishing effects on tautomeric distributions, suggesting that the first solvation shell interactions dominate over bulk dielectric effects.

Water-Catalyzed Excited-State Proton Transfer Dynamics

Water molecules play a critical catalytic role in excited-state proton transfer dynamics of isocytosine, fundamentally altering both the mechanisms and timescales of photoinduced tautomerization processes. Computational studies using time-dependent density functional theory have revealed that water-catalyzed excited-state proton transfer occurs along specific reaction pathways that are distinct from gas-phase mechanisms [8].

The excited-state dynamics of isocytosine in aqueous solution involve highly efficient nonradiative deactivation through internal conversion from the ππ* state of the keto-N(3)H form, occurring within subpicoseconds to picoseconds following photoexcitation [5]. This rapid deactivation is facilitated by water molecules that act as proton transfer mediators, dramatically reducing energy barriers in both ground and excited states.

Two distinct mechanisms have been identified for water-catalyzed excited-state proton transfer. The first involves consecutive dissociation and association of protons through conical intersections between the ground state (S₀) and first excited state (S₁), occurring along the ¹πσ* excited-state reaction pathway [8]. The second, more probable mechanism involves excited-state hydrogen transfer supported by water molecules acting as catalysts along the ¹ππ* excited-state pathway.

Surface-hopping nonadiabatic molecular dynamics simulations using the algebraic diagrammatic construction method have quantified the timescales for these processes [9]. The keto tautomer exhibits a time constant of 182 femtoseconds for excited-state deactivation, while the enol form shows a longer time constant of 533 femtoseconds. These ultrafast timescales are achieved through water-catalyzed pathways that would be significantly slower or entirely inaccessible in the gas phase.

The intersystem crossing dynamics are also influenced by water catalysis. The estimated intersystem crossing rate constant of 8.02 × 10¹⁰ s⁻¹ for the keto tautomer suggests that triplet states play important roles in the overall excited-state dynamics when water-mediated pathways are available [9]. This rate enhancement occurs because water molecules can stabilize charge-separated intermediates that facilitate spin-orbit coupling and intersystem crossing processes.

Experimental confirmation of water-catalyzed mechanisms comes from ultraviolet irradiation studies that demonstrate oxo-hydroxy phototautomerism of isocytosine in aqueous solution with a rate constant of 5.29 × 10⁻³ min⁻¹ [8]. The observation of a backward reaction upon removal of the ultraviolet light source, with a rate constant of 0.12 × 10⁻³ min⁻¹, provides evidence for the reversible nature of water-catalyzed excited-state proton transfer processes.

XLogP3

-1

LogP

-0.99 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108-53-2

Wikipedia

2-amino-4-hydroxypyrimidine

Dates

Last modified: 08-15-2023
Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019

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